molecular formula Anhydrous:C4H6O4Ca<br>C4H6O4.Ca<br>(CH3OO)2Ca<br>Ca(C2H3O2)2<br>C4H6CaO4 B1195843 Calcium acetate CAS No. 62-54-4

Calcium acetate

Cat. No. B1195843
CAS RN: 62-54-4
M. Wt: 158.17 g/mol
InChI Key: VSGNNIFQASZAOI-UHFFFAOYSA-L
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Patent
US05001069

Procedure details

After precisely 4 minutes, 150 μl. of starting reagent, consisting of 1.1 mmole/litre Chromozym® TH (Tos-Gly-ProArg-pNA) and 100 mmole/litre calcium acetate, are added thereto and at 405 nm there is determined in a photometer the time until a definite amount of substrate is reacted by newly formed thrombin to give Tos-Gly-Pro-Arg and p-nitroaniline (pNA). The amount of reacted substrate, which is measured, is defined by a threshold extinction value (for example ΔE=0.2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([S:33]([C:36]1[CH:42]=[CH:41][C:39]([CH3:40])=[CH:38][CH:37]=1)(=[O:35])=[O:34])[CH2:2][C:3]([N:5]1[CH2:32][CH2:31][CH2:30][C@H:6]1[C:7]([NH:9][C@H:10]([C:18]([NH:20][C:21]1[CH:29]=[CH:28][C:24]([N+:25]([O-:27])=[O:26])=[CH:23][CH:22]=1)=[O:19])[CH2:11][CH2:12][CH2:13][NH:14][C:15](=[NH:17])[NH2:16])=[O:8])=[O:4].C([O-])(=[O:45])C.[Ca+2].C([O-])(=O)C>>[NH:1]([S:33]([C:36]1[CH:37]=[CH:38][C:39]([CH3:40])=[CH:41][CH:42]=1)(=[O:35])=[O:34])[CH2:2][C:3]([N:5]1[CH2:32][CH2:31][CH2:30][C@H:6]1[C:7]([NH:9][C@H:10]([C:18]([OH:45])=[O:19])[CH2:11][CH2:12][CH2:13][NH:14][C:15](=[NH:17])[NH2:16])=[O:8])=[O:4].[N+:25]([C:24]1[CH:28]=[CH:29][C:21]([NH2:20])=[CH:22][CH:23]=1)([O-:27])=[O:26] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC(=O)N1[C@H](C(=O)N[C@@H](CCCNC(N)=N)C(=O)NC2=CC=C([N+](=O)[O-])C=C2)CCC1)S(=O)(=O)C1=CC=C(C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
is reacted by newly formed thrombin

Outcomes

Product
Details
Reaction Time
4 min
Name
Type
product
Smiles
N(CC(=O)N1[C@H](C(=O)N[C@@H](CCCNC(N)=N)C(=O)O)CCC1)S(=O)(=O)C1=CC=C(C)C=C1
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.